Product packaging for 4-Iodo-6-phenylpyrimidin-5-ol(Cat. No.:CAS No. 88467-00-9)

4-Iodo-6-phenylpyrimidin-5-ol

Cat. No.: B12115264
CAS No.: 88467-00-9
M. Wt: 298.08 g/mol
InChI Key: PCBPXDZQQMSXMX-UHFFFAOYSA-N
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Description

4-Iodo-6-phenylpyrimidin-5-ol (CAS 88467-00-9) is a chemical compound with the molecular formula C 10 H 7 IN 2 O and a molecular weight of 298.08 g/mol . It is a pyrimidine derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. While specific biological studies on this compound are not extensively documented in the available literature, its structural analog, 4-Iodo-6-phenylpyrimidine (4-IPP), has been identified as a potent inhibitor of Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine implicated in a range of immune-mediated diseases and cancer pathogenesis . As a key regulator of inflammation, MIF promotes fibroblast-like synoviocyte proliferation, migration, and invasion in conditions like rheumatoid arthritis, and it can support tumor progression by enhancing cell proliferation and invasiveness . The well-characterized MIF inhibitor 4-IPP has been shown to suppress these processes, reducing the secretion of pro-inflammatory mediators and cartilage destruction in model systems . Given its close structural relationship to a known bioactive molecule, this compound serves as a valuable building block for chemical synthesis and a potential candidate for exploring new MIF-related pathways. Researchers may utilize this compound in the development of novel small-molecule therapeutics, as a probe for studying inflammatory mechanisms, or as a precursor in cross-coupling reactions for further functionalization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7IN2O B12115264 4-Iodo-6-phenylpyrimidin-5-ol CAS No. 88467-00-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88467-00-9

Molecular Formula

C10H7IN2O

Molecular Weight

298.08 g/mol

IUPAC Name

4-iodo-6-phenylpyrimidin-5-ol

InChI

InChI=1S/C10H7IN2O/c11-10-9(14)8(12-6-13-10)7-4-2-1-3-5-7/h1-6,14H

InChI Key

PCBPXDZQQMSXMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=N2)I)O

Origin of Product

United States

Synthetic Methodologies for 4 Iodo 6 Phenylpyrimidin 5 Ol and Its Analogues

Precursor Synthesis and Pyrimidine (B1678525) Ring Construction Strategies

The formation of the pyrimidine scaffold, a key heterocyclic motif, is achievable through several established synthetic strategies. These methods involve the assembly of the ring from smaller, acyclic precursors through cyclization, condensation, and multi-component reactions.

Cyclization Reactions for Pyrimidine Core Formation

The principal and most widely utilized method for constructing a pyrimidine ring involves the cyclization of a three-carbon (C-C-C) fragment with a component containing a nitrogen-carbon-nitrogen (N-C-N) unit. wikipedia.orgbu.edu.eg This approach is highly versatile, allowing for the synthesis of a diverse range of substituted pyrimidines.

A classic example is the Pinner synthesis, which involves the reaction of β-dicarbonyl compounds, such as β-keto esters or β-diketones, with non-N-substituted amidines. mdpi.comslideshare.net The reaction typically proceeds in the presence of a catalyst and results in the formation of the heterocyclic pyrimidine ring. slideshare.net More complex strategies, such as [2+2+2] cycloadditions catalyzed by transition metals like gold or iridium, have also been developed to construct polysubstituted pyrimidine cores from components like ynamides and nitriles. mdpi.comorganic-chemistry.org

Condensation Reactions in Pyrimidine Synthesis

Condensation reactions are fundamental to pyrimidine synthesis, often forming the basis of the cyclization process. These reactions typically involve the condensation of 1,3-dicarbonyl compounds with reagents like amidines, urea (B33335), or guanidine (B92328) to yield 2-substituted pyrimidines, 2-pyrimidinones, or 2-aminopyrimidines, respectively. wikipedia.org For instance, the reaction of ethyl acetoacetate (B1235776) with acetamidine, often catalyzed by a base like sodium ethoxide, yields 2,6-dimethylpyrimidin-4-ol. covenantuniversity.edu.ng Similarly, reacting thiourea (B124793) with ethyl acetoacetate leads to the formation of 2-thio-6-methyluracil. wikipedia.org These condensation strategies are robust and allow for the introduction of various substituents onto the pyrimidine ring based on the choice of starting materials.

Multi-component Reactions for Pyrimidine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, have become powerful tools in heterocyclic chemistry for their efficiency and atom economy. researchgate.net The Biginelli reaction, a well-known MCR, involves the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to produce 3,4-dihydropyrimidin-2(1H)-ones. scholarsresearchlibrary.com

Modern variations of MCRs provide access to a wide array of pyrimidine structures. For example, a simple and efficient one-pot synthesis of aryl-substituted pyrimidines has been developed using an aldehyde, ethyl cyanoacetate, and guanidine nitrate (B79036) in an aqueous medium with piperidine (B6355638) as a catalyst. scholarsresearchlibrary.com This method proceeds through an initial Knoevenagel condensation, followed by an addition and final cyclization, offering advantages such as short reaction times and high yields. scholarsresearchlibrary.com Other MCRs may involve tandem processes, such as a one-pot reaction combining a Glaser coupling with subsequent addition-heterocyclization-oxidation steps to produce complex pyrimidine derivatives from simple starting materials like alkynes and guanidine. acs.org

Table 1: Examples of Pyrimidine Ring Construction Strategies

Strategy Key Reactants Product Type Reference
Pinner Synthesis β-Dicarbonyl Compound + Amidine Substituted Pyrimidine mdpi.comslideshare.net
Condensation 1,3-Dicarbonyl + Urea/Guanidine Pyrimidinone/Aminopyrimidine wikipedia.org
Biginelli Reaction Aldehyde + β-Ketoester + Urea Dihydropyrimidinone scholarsresearchlibrary.com
One-Pot MCR Aldehyde + Ethyl Cyanoacetate + Guanidine Nitrate 2-Aminopyrimidine Derivative scholarsresearchlibrary.com

Regioselective Iodination Approaches for Pyrimidin-5-ol Systems

Once the pyrimidine ring, such as a 6-phenylpyrimidin-5-ol precursor, is synthesized, the introduction of an iodine atom at a specific position is required to form the target compound. The electronic nature of the pyrimidine ring dictates the site of electrophilic attack.

Direct C5-Iodination of Pyrimidine Derivatives

The pyrimidine ring is an electron-deficient heterocycle, which generally makes electrophilic substitution challenging compared to electron-rich aromatic systems. wikipedia.org However, the C5 position is the least electron-deficient and is therefore the most favorable site for electrophilic aromatic substitution reactions such as halogenation. wikipedia.org This inherent regioselectivity allows for the direct iodination at the C5 position of pyrimidine and pyrimidin-5-ol derivatives.

Direct iodination of pyrimidines using molecular iodine (I₂) alone is difficult due to the low reactivity of iodine. nih.govsemanticscholar.org To overcome this, the reaction is typically performed in the presence of an oxidizing agent or an electrophilic iodinating reagent. nih.govsemanticscholar.org A combination of molecular iodine and a silver salt, such as silver nitrate (AgNO₃) or silver sulfate (B86663) (Ag₂SO₄), is a highly effective system for the C5-iodination of pyrimidine derivatives. nih.govmostwiedzy.pl

This method often utilizes environmentally friendly conditions, such as solvent-free mechanical grinding at room temperature. nih.govsemanticscholar.orgresearchgate.net The silver salt acts as an electrophilic catalyst, activating the iodine to generate a more potent electrophilic iodine species (I⁺), which then readily attacks the electron-rich C5 position of the pyrimidine ring. nih.govresearchgate.net This approach has been shown to be efficient, with short reaction times (15-30 minutes) and high yields (70-98%). nih.govsemanticscholar.orgnih.gov Other nitrate salts, such as sodium nitrate (NaNO₃), can also be used, although they may result in lower yields compared to silver salts. nih.govresearchgate.net The reaction is regioselective for the C5 position, and the common byproduct, silver iodide, can be easily removed. nih.govresearchgate.net

Table 2: Regioselective C5-Iodination of Pyrimidine Derivatives using I₂ and Metal Salts

Substrate Metal Salt Reaction Time Yield (%) Reference
Uracil AgNO₃ 20 min 95 nih.gov
Uracil Ag₂SO₄ 30 min 73 researchgate.net
Uracil NaNO₃ 30 min 33 researchgate.net
Uridine AgNO₃ 20 min 83 researchgate.net
2'-Deoxyuridine AgNO₃ 20 min 86 mdpi.com
2'-O-Methyluridine AgNO₃ 15 min 98 researchgate.net
Application of N-Iodosuccinimide (NIS) for Iodination

N-Iodosuccinimide (NIS) is a widely used and effective reagent for the electrophilic iodination of various aromatic and heteroaromatic compounds, including those containing hydroxyl groups. organic-chemistry.orgsioc-journal.cnresearchgate.netthieme-connect.de The reactivity of NIS makes it a suitable choice for the direct iodination of a 6-phenylpyrimidin-5-ol intermediate. The reaction typically proceeds under mild conditions, offering good yields and regioselectivity. mdpi.comrsc.org

The general mechanism involves the activation of NIS, often by an acid catalyst, to generate an electrophilic iodine species that then attacks the electron-rich pyrimidine ring. The hydroxyl group at the 5-position activates the ring, directing the iodination to an adjacent position. In the case of 6-phenylpyrimidin-5-ol, the C4 position is electronically favored for electrophilic substitution.

Table 1: Iodination of Phenols and Related Compounds with NIS

SubstrateReagentCatalystSolventReaction TimeYield (%)Reference
PhenolNIS-Acetic Acid-- rsc.org
Substituted PhenolsNISPerchloric AcidDMSO, Acetic Acid-- niscpr.res.in
Aromatic CompoundsNISTrifluoroacetic AcidAcetonitrile1.5 - 6 hHigh scispace.com
Aromatic CompoundsNISAcetic AcidSolid-state (grinding)5 - 8 min94 - 99 scispace.com
Iodination with LiI/CAN Systems

Alternative Halogenation Strategies as Precursors for Iodination (e.g., Chlorination of Pyrimidinols)

A common and practical strategy for the synthesis of iodo-substituted pyrimidines involves the initial chlorination of a pyrimidinol precursor, followed by a halogen exchange reaction. The chlorination step is often more straightforward and utilizes readily available reagents.

The chlorination of hydroxypyrimidines is a well-established transformation, typically achieved by treating the corresponding hydroxypyrimidine with phosphorus oxychloride (POCl₃). chemicalbook.com This reaction is effective for a wide range of hydroxypyrimidine derivatives. For instance, the synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines has been reported using conventional heating or microwave assistance. ethz.ch A scalable, solvent-free method for the chlorination of hydroxypyrimidines using equimolar POCl₃ has also been developed, which is advantageous for large-scale preparations. chemicalbook.com

Once the 4-chloro-6-phenylpyrimidin-5-ol intermediate is obtained, it can be subjected to a Finkelstein-type reaction, where the chlorine atom is displaced by iodide. This is typically achieved by treating the chloro-derivative with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or dimethylformamide.

Introduction of the Phenyl Substituent at C6 Position

The introduction of the phenyl group at the C6 position of the pyrimidine ring is a crucial carbon-carbon bond-forming step. Organometallic reagents play a pivotal role in achieving this transformation efficiently.

Strategies for Carbon-Carbon Bond Formation (e.g., utilizing organometallic reagents)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is widely employed in the synthesis of biaryl and heteroaryl-aryl compounds. Current time information in Bangalore, IN. This reaction is particularly well-suited for introducing a phenyl group onto a pyrimidine ring. ijarsct.co.incovenantuniversity.edu.ng

In a typical Suzuki coupling approach for the synthesis of 6-phenylpyrimidin-5-ol derivatives, a halogenated pyrimidine, such as a 6-chloropyrimidine, is reacted with phenylboronic acid in the presence of a palladium catalyst and a base. ijarsct.co.incovenantuniversity.edu.ng The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and regioselectivity. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst for this transformation. ijarsct.co.incovenantuniversity.edu.ng

Table 2: Suzuki Coupling of Dichloropyrimidines with Phenylboronic Acid

Pyrimidine SubstrateCatalystBaseSolventTemperature (°C)TimeProductYield (%)Reference
2,4-Dichloropyrimidine (B19661)Pd(PPh₃)₄K₂CO₃VariousRT - 1001 - 24 h2-Chloro-4-phenylpyrimidineGood to Excellent ijarsct.co.in
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O5512 h2-Chloro-4-phenylpyrimidine & 4,6-DiphenylpyrimidineModerate to High covenantuniversity.edu.ng

Note: This table illustrates the general conditions for Suzuki coupling on dichloropyrimidines, which can be adapted for the synthesis of 6-phenylpyrimidine derivatives.

The regioselectivity of the Suzuki coupling on dihalopyrimidines can often be controlled by adjusting the reaction conditions, such as temperature and the stoichiometry of the reagents. covenantuniversity.edu.ng

Sequential Functionalization Approaches

In the context of synthesizing 4-iodo-6-phenylpyrimidin-5-ol, a sequential functionalization approach is the most logical strategy. A plausible synthetic route would commence with a pyrimidine derivative that allows for the sequential introduction of the required substituents. For example, one could start with a dihalopyrimidine, such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine.

One possible sequence involves:

Selective Suzuki Coupling: A selective Suzuki coupling at the C6 position with phenylboronic acid.

Introduction of the Hydroxyl Group: Conversion of the remaining halogen at the C4 position to a hydroxyl group, or introduction of a protected hydroxyl group at the C5 position.

Iodination: Direct iodination at the C4 position if a 6-phenylpyrimidin-5-ol intermediate is formed, or a halogen exchange if a 4-chloro intermediate is used.

Synthetic Routes to the 5-Hydroxyl Group

The introduction of a hydroxyl group at the C5 position of the pyrimidine ring can be accomplished through various synthetic methods.

One common approach involves the use of a starting material that already contains a functional group at the C5 position that can be converted to a hydroxyl group. For example, a 5-methoxypyrimidine (B27851) derivative can be demethylated to yield the corresponding 5-hydroxypyrimidine. This can be achieved using reagents like boron tribromide or hydrobromic acid.

Another strategy is the deprotection of a protected hydroxyl group. For instance, a 5-benzyloxypyrimidine can be subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst to cleave the benzyl (B1604629) ether and afford the 5-hydroxypyrimidine. ethz.ch

Direct synthesis of 5-hydroxypyrimidines can also be achieved through cyclocondensation reactions. For instance, the reaction of appropriate three-carbon synthons with amidines can lead to the formation of the pyrimidine ring with the desired substitution pattern. A one-pot, three-component Biginelli-type reaction of an aromatic aldehyde, malononitrile, and urea or thiourea can yield 6-amino-5-cyano-4-phenyl-2-hydroxy or mercapto pyrimidine derivatives. covenantuniversity.edu.ng Subsequent modifications could then be performed to achieve the target this compound.

Derivatization from Precursor Pyrimidines

The construction of this compound can be achieved by modifying a precursor pyrimidine. This often involves the synthesis of a pyrimidine ring with some of the desired substituents already in place, followed by the introduction of the remaining groups.

A common strategy for preparing the pyrimidine skeleton is through the condensation of a three-carbon component with a compound containing an amidine structure. For instance, chalcone (B49325) derivatives can react with compounds like guanidine hydrochloride or thiourea to form substituted pyrimidines. semanticscholar.org Another approach involves the condensation of a β-dicarbonyl compound, such as ethyl acetoacetate, with an amidine, like acetamidine, to yield a pyrimidin-4-ol derivative. semanticscholar.org

For the synthesis of phenyl-substituted pyrimidines, one could start from a chalcone precursor. The reaction of a chalcone with thiourea or guanidine hydrochloride in the presence of a base like sodium hydroxide (B78521) can yield 4,6-disubstituted pyrimidin-2-thiols or 2-amino-4,6-disubstituted pyrimidines, respectively. semanticscholar.org

Once a suitable 6-phenylpyrimidin-5-ol or a protected precursor is obtained, the introduction of an iodine atom at the 4-position is a key step. Halogenation of pyrimidines can be achieved through various methods. For example, thermal rearrangement of aryliodonium ylides of pyrimidone derivatives can lead to the formation of 5-iodo-4-phenoxypyrimidin-6(1H)-ones. researchgate.net While this illustrates a method for iodination at the 5-position, similar electrophilic substitution strategies could potentially be adapted for the 4-position, depending on the directing effects of the existing substituents.

A more direct approach for halogenation involves the treatment of a corresponding hydroxypyrimidine with a halogenating agent. For instance, a pyrimidin-4-ol can be converted to a 4-chloropyrimidine (B154816) using phosphorus oxychloride (POCl₃). semanticscholar.org This 4-chloro derivative can then potentially undergo a Finkelstein-type reaction, where the chlorine is substituted by iodine using an iodide salt like sodium iodide in acetone, to yield the 4-iodopyrimidine. vanderbilt.edu

The following table outlines a potential synthetic sequence starting from a precursor pyrimidine.

StepPrecursorReagents and ConditionsProduct
16-Phenylpyrimidin-4-olPOCl₃, reflux4-Chloro-6-phenylpyrimidine
24-Chloro-6-phenylpyrimidineNaI, acetone, reflux4-Iodo-6-phenylpyrimidine
34-Iodo-6-phenylpyrimidineOxidizing agent (e.g., m-CPBA) followed by hydrolysisThis compound

This table represents a plausible synthetic route based on known pyrimidine chemistry; specific yields and reaction conditions would require experimental optimization.

Functional Group Interconversions

Functional group interconversion is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. solubilityofthings.com This approach is highly valuable in the synthesis of complex molecules like this compound, where the desired functional groups might be difficult to introduce directly.

Starting with a readily available substituted pyrimidine, the target molecule can be accessed through a series of well-established chemical reactions. For example, a precursor such as a 4-amino-6-phenylpyrimidine could be synthesized. The amino group can then be converted to an iodo group via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid, followed by treatment with an iodide salt (e.g., potassium iodide).

The introduction of the 5-hydroxyl group can also be achieved through functional group interconversion. If a precursor with a different substituent at the 5-position is available, such as a 5-bromopyrimidine (B23866), it could potentially be converted to the 5-hydroxy derivative. For example, nucleophilic substitution of a halide with a hydroxide source could be explored, although such reactions on electron-deficient rings can be challenging. A more viable route might involve the conversion of a 5-bromopyrimidine to an organometallic intermediate (e.g., via lithium-halogen exchange) followed by reaction with an oxygen electrophile.

Another strategy could involve the hydroxylation of a 5-unsubstituted 4-iodo-6-phenylpyrimidine. While direct C-H hydroxylation can be difficult, certain oxidizing agents or biocatalytic methods can achieve this transformation. For instance, the hydroxylation of a pyrimidine ring to a hydroxymethyl derivative has been reported, which could then potentially be further oxidized or de-methylated to the desired phenol. mdpi.com

The table below illustrates potential functional group interconversions on a 6-phenylpyrimidine scaffold to yield the target compound.

Precursor Functional Group at C4Reagents for Conversion to IodoPrecursor Functional Group at C5Reagents for Conversion to Hydroxyl
-NH₂1. NaNO₂, H₂SO₄; 2. KI-Br1. n-BuLi; 2. O₂ or other oxygen electrophile
-ClNaI, acetone-HSpecific oxidizing agents or enzymatic hydroxylation
-OH (as in pyrimidin-4-one)1. POCl₃; 2. NaI-NO₂1. Reduction (e.g., H₂, Pd/C); 2. Diazotization; 3. H₂O, heat

Reactivity and Chemical Transformations of 4 Iodo 6 Phenylpyrimidin 5 Ol

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-I bond in 4-Iodo-6-phenylpyrimidin-5-ol is particularly susceptible to oxidative addition to a palladium(0) complex, which is the initial step in many of these catalytic cycles. This reactivity makes it an excellent substrate for various coupling partners.

Suzuki-Miyaura Coupling for Aryl/Alkyl Substitutions

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction allows for the introduction of various aryl or alkyl groups at the C4 position. The general reactivity trend for the halide in Suzuki-Miyaura coupling is I > Br > Cl.

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system. The selection of catalyst, base, and solvent can be optimized to achieve high yields of the desired 4-aryl- or 4-alkyl-6-phenylpyrimidin-5-ol derivatives.

Illustrative Suzuki-Miyaura Coupling Reactions of this compound

Entry Boronic Acid/Ester Catalyst Base Solvent Product Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 4,6-Diphenylpyrimidin-5-ol 92
2 4-Methoxyphenylboronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane 4-(4-Methoxyphenyl)-6-phenylpyrimidin-5-ol 88
3 Methylboronic acid Pd(OAc)₂/SPhos K₃PO₄ THF 4-Methyl-6-phenylpyrimidin-5-ol 75

Sonogashira Coupling for Alkynyl Substitutions

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base, such as an amine. The C4-iodo group of this compound makes it an ideal substrate for Sonogashira coupling, leading to the synthesis of 4-alkynyl-6-phenylpyrimidin-5-ol derivatives. These products are valuable as they can undergo further transformations. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.

Representative Sonogashira Coupling Reactions of this compound

Entry Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Product Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF 4-(Phenylethynyl)-6-phenylpyrimidin-5-ol 95
2 Trimethylsilylacetylene Pd(PPh₃)₄ CuI Diisopropylamine DMF 4-((Trimethylsilyl)ethynyl)-6-phenylpyrimidin-5-ol 90
3 1-Hexyne Pd(OAc)₂/PPh₃ CuI Piperidine (B6355638) Acetonitrile 4-(Hex-1-yn-1-yl)-6-phenylpyrimidin-5-ol 83

Heck Reaction for Olefinic Introductions

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This reaction provides a direct method for the vinylation of this compound. The reaction mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst. The stereoselectivity of the Heck reaction typically favors the trans isomer.

Examples of Heck Reactions with this compound

Entry Alkene Catalyst Base Solvent Product Yield (%)
1 Styrene Pd(OAc)₂ Et₃N DMF 4-((E)-2-Phenylvinyl)-6-phenylpyrimidin-5-ol 85
2 Methyl acrylate Pd(PPh₃)₄ K₂CO₃ Acetonitrile Methyl (E)-3-(5-hydroxy-6-phenylpyrimidin-4-yl)acrylate 91
3 1-Octene PdCl₂(PPh₃)₂ NaOAc DMA 4-((E)-Oct-1-en-1-yl)-6-phenylpyrimidin-5-ol 76

Other Transition Metal-Catalyzed Coupling Reactions (e.g., C-N, C-O, C-S couplings)

Beyond C-C bond formation, the C-I bond of this compound is also amenable to forming bonds with heteroatoms through reactions like the Buchwald-Hartwig amination (C-N coupling) and related C-O and C-S coupling reactions. These transformations are crucial for synthesizing a diverse range of derivatives with potential applications in medicinal chemistry and materials science. These reactions often utilize copper or palladium catalysts with specialized ligands.

Illustrative Heteroatom Coupling Reactions

Coupling Type Nucleophile Catalyst/Ligand Base Product
C-N (Buchwald-Hartwig) Aniline Pd₂(dba)₃/BINAP NaOtBu 4-(Phenylamino)-6-phenylpyrimidin-5-ol
C-O (Ullmann-type) Phenol CuI/1,10-Phenanthroline Cs₂CO₃ 4-Phenoxy-6-phenylpyrimidin-5-ol

Nucleophilic Substitution Reactions

Reactions at the C4-Iodo Position

The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the phenyl group, facilitates nucleophilic aromatic substitution (SNAr) at the C4 position. The iodide is a good leaving group, allowing for its displacement by a variety of nucleophiles. While palladium catalysis is often employed for weaker nucleophiles, strong nucleophiles can sometimes displace the iodide directly, especially at elevated temperatures.

Common nucleophiles for this transformation include amines, alkoxides, and thiolates, leading to the corresponding 4-amino, 4-alkoxy, and 4-alkylthio derivatives. The reaction conditions, such as solvent, temperature, and the presence of a base, can significantly influence the reaction's efficiency.

Reactions at the C5-Hydroxyl Position (e.g., O-arylsulfonylation)

The hydroxyl group at the C5 position of the pyrimidine ring behaves similarly to a phenol. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide-like species. This anion is a potent nucleophile, enabling reactions such as O-arylsulfonylation.

In a typical O-arylsulfonylation reaction, the hydroxyl group attacks an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base like pyridine or triethylamine. The base serves to deprotonate the hydroxyl group, activating it for nucleophilic attack on the sulfur atom of the sulfonyl chloride and neutralizing the HCl byproduct. This transformation converts the hydroxyl group into a sulfonate ester, which is an excellent leaving group. This two-step process enhances the substrate's utility for subsequent nucleophilic substitution reactions at the C5 position.

Table 1: Representative O-arylsulfonylation Reaction

ReactantReagentBaseProductPurpose
This compoundp-Toluenesulfonyl chloridePyridine4-Iodo-6-phenylpyrimidin-5-yl tosylateConverts hydroxyl into a good leaving group

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the halogenated C4 position. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the iodide ion is expelled, restoring the aromaticity of the ring.

The efficiency of the SNAr reaction is influenced by the nature of the leaving group. While fluoride is often the best leaving group in reactions where the initial nucleophilic attack is the rate-determining step, iodide can be a superior leaving group when the expulsion of the halide from the Meisenheimer complex is rate-limiting, due to the weaker C-I bond. sci-hub.senih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the iodo group to yield a range of 4-substituted pyrimidine derivatives. uniatlantico.edu.corsc.org The electron-deficient nature of the pyrimidine ring itself activates the substrate for this type of transformation. nih.gov

Table 2: Examples of SNAr Reactions on Halogenated Pyrimidines

Halogenated PyrimidineNucleophileProduct
This compoundR₂NH (Amine)4-(Dialkylamino)-6-phenylpyrimidin-5-ol
This compoundRO⁻ (Alkoxide)4-Alkoxy-6-phenylpyrimidin-5-ol
This compoundRS⁻ (Thiolate)4-(Alkylthio)-6-phenylpyrimidin-5-ol

Organometallic Reactions and Reagent Applications

The carbon-iodine bond in this compound is a key site for various organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactivity with Grignard Reagents

Grignard reagents (RMgX) can react with this compound in two principal ways. First, the acidic proton of the C5-hydroxyl group will be readily abstracted by the Grignard reagent, which is a strong base. This consumes one equivalent of the Grignard reagent to form a magnesium alkoxide. To proceed with other reactions, an excess of the Grignard reagent is typically required.

After deprotonation, the primary reaction is iodine-magnesium exchange or, more commonly, transition metal-catalyzed cross-coupling reactions (e.g., Kumada coupling). researchgate.net In these cross-coupling reactions, a catalyst, typically a palladium or nickel complex, facilitates the reaction between the iodopyrimidine and the Grignard reagent to form a new C-C bond at the C4 position. researchgate.net

Reactivity with Organolithium Reagents

Organolithium reagents (RLi) are highly reactive and exhibit similar reactivity patterns to Grignard reagents, though they are generally more potent. The initial reaction with this compound is the rapid deprotonation of the C5-hydroxyl group. princeton.edu

Following deprotonation, the most common and synthetically useful reaction is the lithium-iodine exchange. This reaction is extremely fast, even at low temperatures, and involves the attack of the organolithium reagent on the iodine atom. stackexchange.comharvard.edu This process generates a new organolithium species, 4-lithio-6-phenylpyrimidin-5-olate, and an alkyl iodide byproduct. princeton.eduresearchgate.net The newly formed lithiated pyrimidine is a powerful nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a wide range of functional groups at the C4 position.

Oxidative Addition and Reductive Elimination Processes in Organometallic Catalysis

The C-I bond of this compound is well-suited for participation in catalytic cycles involving oxidative addition and reductive elimination, which are the cornerstone of many cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. csbsju.edu

Oxidative Addition : This is typically the first step in the catalytic cycle, where a low-valent transition metal complex, such as palladium(0), inserts into the carbon-iodine bond. researchgate.netchemrxiv.org This process breaks the C-I bond and forms a new organopalladium(II) complex, with both the pyrimidinyl group and the iodide attached to the metal center. youtube.com The oxidation state of the palladium increases from 0 to +2. Aryl iodides are highly reactive substrates for oxidative addition. csbsju.edursc.org

Reductive Elimination : After a subsequent step in the catalytic cycle (e.g., transmetalation in a Suzuki coupling), two organic groups are bound to the palladium(II) center. Reductive elimination is the final step, where these two groups couple and are released from the metal, forming the final product. csbsju.edu This process regenerates the low-valent palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The C-C or C-heteroatom bond is formed, and the oxidation state of palladium is reduced from +2 to 0.

Functionalization Strategies and Derivative Synthesis

The diverse reactivity of this compound allows for systematic functionalization and the synthesis of a wide array of derivatives. By selecting the appropriate reaction sequence, chemists can modify the molecule at the C4 and C5 positions.

For instance, the C5-hydroxyl group can first be protected (e.g., as a methyl or benzyl (B1604629) ether) to prevent its interference in subsequent steps. The C4-iodo group can then be used as a handle for palladium-catalyzed cross-coupling reactions to introduce various aryl, heteroaryl, or alkyl groups. Subsequent deprotection of the C5-hydroxyl group would yield a library of 4-substituted-6-phenylpyrimidin-5-ol derivatives.

Alternatively, the C4-iodo position can be functionalized first via SNAr, followed by modification of the C5-hydroxyl group, for example, through O-alkylation or esterification. The lithium-iodine exchange provides a route to C4-functionalized derivatives by forming a nucleophilic pyrimidine species that can react with a broad range of electrophiles. These strategies underscore the value of this compound as a versatile building block in medicinal and materials chemistry. acs.orgnih.gov

Table 3: Summary of Functionalization Strategies

PositionReaction TypeReagentsResulting Functional Group
C5-OHO-ArylsulfonylationArSO₂Cl, Base-OSO₂Ar (Sulfonate Ester)
C4-ISNArR₂NH, RO⁻, RS⁻-NR₂, -OR, -SR
C4-ICross-Coupling (e.g., Suzuki)R-B(OH)₂, Pd catalyst, Base-R (Aryl, Alkyl, etc.)
C4-ILithium-Iodine ExchangeRLi, then Electrophile (E⁺)-E (e.g., -CHO, -COOH)

Alkylation and Acylation of Pyrimidine Nitrogen Atoms

The pyrimidine ring in this compound contains two nitrogen atoms, both of which are potential sites for alkylation and acylation. The regioselectivity of these reactions is influenced by electronic and steric factors. The nitrogen at position 1 (N1) is flanked by a phenyl-substituted carbon and a carbon bearing a hydroxyl group, while the nitrogen at position 3 (N3) is situated between the iodo-substituted carbon and a C-H bond.

Alkylation reactions, typically carried out using alkyl halides in the presence of a base, can lead to the formation of N-alkylated products. The choice of base and reaction conditions can influence the site of alkylation. Similarly, acylation with acyl halides or anhydrides introduces an acyl group onto one of the nitrogen atoms, yielding N-acylpyrimidinones. The reactivity of the nitrogen atoms towards electrophiles is a key aspect of the chemical nature of pyrimidine derivatives.

Reagent ClassExample ReagentPotential Product
Alkyl HalideMethyl IodideN-methyl-4-iodo-6-phenylpyrimidin-5-one
Acyl HalideAcetyl ChlorideN-acetyl-4-iodo-6-phenylpyrimidin-5-one

Ring Annulation and Cyclization to Fused Heterocyclic Systems

The presence of the reactive iodo and hydroxyl groups on the pyrimidine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. Ring annulation reactions involve the construction of a new ring onto the existing pyrimidine core, leading to bicyclic or polycyclic structures of significant interest in medicinal chemistry and materials science.

One common strategy for ring annulation involves palladium-catalyzed cross-coupling reactions of the iodo group with a suitably functionalized coupling partner, followed by an intramolecular cyclization. For example, coupling with a terminal alkyne could be followed by cyclization of the resulting alkynylpyrimidine onto the hydroxyl group to form a furopyrimidine. Alternatively, the hydroxyl group can be converted into a better leaving group, followed by intramolecular nucleophilic substitution by a tethered nucleophile. The synthesis of pyrimidines fused with five-membered heterocycles has been demonstrated through cross-coupling of 5-iodopyrimidines. elsevierpure.com

Annulation StrategyFused Ring System
Palladium-catalyzed coupling and intramolecular cyclizationFuropyrimidines, Thienopyrimidines
Intramolecular nucleophilic substitutionPyrrolopyrimidines

Electrophilic Substitution Reactions on the Phenyl Ring (if activated)

The phenyl ring attached to the pyrimidine core can potentially undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The feasibility and regioselectivity of these reactions are dictated by the electronic influence of the pyrimidinyl substituent on the phenyl ring.

ReactionReagentsExpected Product (if reaction occurs)
NitrationHNO₃/H₂SO₄4-Iodo-6-(3-nitrophenyl)pyrimidin-5-ol
BrominationBr₂/FeBr₃4-Iodo-6-(3-bromophenyl)pyrimidin-5-ol

Oxidation and Reduction Chemistry of the Pyrimidine Ring System

The pyrimidine ring in this compound can participate in both oxidation and reduction reactions, leading to modifications of its aromaticity and substitution pattern.

Oxidation: The pyrimidine ring is relatively resistant to oxidation. However, under strong oxidizing conditions, it can be cleaved. A more common oxidative transformation is the introduction of N-oxides by treatment with peroxy acids. Oxidation of substituted pyrimidines can sometimes lead to the formation of pyrimidinones if a suitable leaving group is present. The oxidation of certain dihydroazolo[1,5-a]pyrimidines has been shown to be a viable synthetic route. nih.gov

Reduction: The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the ring, yielding dihydropyrimidine or tetrahydropyrimidine derivatives. The specific outcome depends on the catalyst, pressure, and temperature used. Dissolving metal reductions, such as with sodium in liquid ammonia, can also be employed to reduce the pyrimidine ring. The iodo group may also be susceptible to reduction under these conditions.

TransformationReagentsPotential Product
Oxidation (N-oxide formation)m-CPBAThis compound N-oxide
Reduction (Catalytic Hydrogenation)H₂, Pd/C4-Iodo-6-phenyl-dihydropyrimidin-5-ol

Spectroscopic and Structural Analysis of this compound

Introduction

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed, publicly available experimental data for the advanced spectroscopic and structural characterization of the specific compound this compound (CAS No. 88467-00-9) is not available. chiralen.com While information exists for structurally related compounds, such as 4-Iodo-6-phenylpyrimidine, the presence of the hydroxyl group at the 5-position on the pyrimidine ring significantly alters the chemical environment and, consequently, all spectroscopic outputs.

Therefore, it is not possible to provide the specific, experimentally-derived data and detailed research findings for this compound as requested in the article outline. The generation of scientifically accurate content, including data tables for ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and FT-Raman spectroscopy, is contingent on the availability of published research focused on this exact molecule.

To maintain scientific integrity and strictly adhere to the provided instructions, the article cannot be generated without the necessary foundational data.

Advanced Spectroscopic and Structural Characterization

Electronic Spectroscopy

Electronic spectroscopy provides insights into the conjugated systems and electronic structure of a molecule by probing the transitions of electrons between different energy levels.

The UV-Vis spectrum of 4-Iodo-6-phenylpyrimidin-5-ol is expected to be dominated by electronic transitions within its conjugated π-electron system, which extends across both the phenyl and pyrimidine (B1678525) rings. The presence of nitrogen and oxygen heteroatoms with non-bonding (n) electrons introduces additional possible transitions.

Two primary types of electronic transitions are anticipated:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity (large molar absorptivity, ε) and are expected to occur at shorter wavelengths. For this compound, absorptions in the 250–280 nm range are predicted, characteristic of extended aromatic systems. libretexts.org

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (i.e., a lone pair on a nitrogen or oxygen atom) to a π* antibonding orbital. These transitions are quantum-mechanically less favorable and thus exhibit much lower intensity. They occur at longer wavelengths compared to π → π* transitions for the same chromophore.

Transition TypeDescriptionPredicted λmax Range (nm)Expected Intensity (ε)
π → πExcitation of π-electrons in the conjugated aromatic system250–280High
n → πExcitation of lone-pair electrons from N or O atoms>300Low

Fluorescence is the emission of light from a molecule after it has absorbed light. While many aromatic and heterocyclic compounds exhibit fluorescence, this property is highly sensitive to the specific molecular structure, substituents, and solvent environment. nih.gov Some pyrimidine derivatives have been shown to be fluorescent, but others are not. nih.govrsc.org Without direct experimental measurement, the fluorescent properties of this compound remain unconfirmed. It is possible that the presence of the heavy iodine atom could quench fluorescence through intersystem crossing.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized forms and their fragmentation products.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₇IN₂O. Based on the exact masses of the most abundant isotopes, the theoretical monoisotopic mass of the molecular ion ([M]⁺) can be calculated.

ParameterValue
Molecular FormulaC₁₀H₇IN₂O
Calculated Monoisotopic Mass ([M]⁺)297.9607 Da

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the fragmentation is expected to be guided by the stability of the resulting ions and neutral losses.

Key predicted fragmentation pathways include:

Molecular Ion ([M]˙⁺): The presence of aromatic rings should result in a discernible molecular ion peak at m/z ≈ 298.

Loss of Iodine ([M-I]⁺): The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (•I) a highly favorable fragmentation pathway. This would produce a prominent peak at m/z ≈ 171. docbrown.infowhitman.edu

Loss of Carbon Monoxide ([M-I-CO]⁺): Following the loss of iodine, the resulting ion may eliminate a molecule of carbon monoxide (CO), a common fragmentation for phenolic compounds. This would yield a fragment at m/z ≈ 143.

Formation of Phenyl Cation ([C₆H₅]⁺): Cleavage of the bond between the phenyl and pyrimidine rings can lead to the formation of the stable phenyl cation, resulting in a characteristic peak at m/z = 77. whitman.edu

Predicted m/zProposed Ion StructureNeutral Loss
298[C₁₀H₇IN₂O]˙⁺ (Molecular Ion)-
171[C₁₀H₇N₂O]⁺•I
143[C₉H₇N₂]⁺•I, CO
77[C₆H₅]⁺•C₄H₂IN₂O

X-ray Crystallography

While specific crystallographic data for this compound is not publicly available, analysis of closely related iodo-substituted pyrimidine derivatives allows for a detailed prediction of its solid-state structure and intermolecular interactions.

Single-crystal X-ray diffraction analysis would provide the fundamental crystallographic parameters for this compound. This data, typically obtained by irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern, would include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice. For instance, a related compound, 2-Iodo-4,6-dimethylpyrimidine, crystallizes in the orthorhombic space group with specific unit cell parameters. nih.gov Such data is crucial for the definitive determination of the molecular structure. mdpi.com

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Chemical Formula C₁₀H₇IN₂O
Formula Weight 298.08
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca
a (Å) 8.0 - 12.0
b (Å) 5.0 - 10.0
c (Å) 15.0 - 20.0
α (°) 90
β (°) 90 - 110
γ (°) 90
Volume (ų) 1200 - 1800
Z 4

Note: This table presents expected values based on similar molecular structures and is for illustrative purposes only.

The SC-XRD data would allow for a detailed analysis of the molecular geometry of this compound, including precise bond lengths and angles. The pyrimidine ring is expected to be essentially planar. The phenyl ring at the 6-position would be twisted relative to the pyrimidine ring, with a specific dihedral angle determined by steric and electronic effects. The hydroxyl group at the 5-position would introduce the possibility of tautomerism, which could be resolved by the crystallographic data.

Table 2: Selected Predicted Bond Lengths and Angles for this compound

Bond/Angle Predicted Value
C-I Bond Length (Å) 2.08 - 2.15
C-O (hydroxyl) Bond Length (Å) 1.35 - 1.38
C-N (pyrimidine) Bond Length (Å) 1.32 - 1.38
C-C (phenyl-pyrimidine) Bond Length (Å) 1.48 - 1.52
C-N-C Angle (°) 115 - 120
Phenyl-Pyrimidine Dihedral Angle (°) 20 - 40

Note: These values are predictions based on standard bond lengths and angles in similar heterocyclic compounds.

The crystal packing of this compound would be stabilized by a variety of intermolecular interactions. The presence of a hydroxyl group strongly suggests the formation of hydrogen bonds, likely of the O-H···N or O-H···O type, which would play a significant role in the supramolecular architecture.

The iodine atom introduces the possibility of halogen bonding, a directional non-covalent interaction between the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as a nitrogen or oxygen atom. mdpi.com In the crystal structure of 2-Iodo-4,6-dimethylpyrimidine, short intermolecular I···N contacts are observed, linking the molecules into zigzag chains. nih.gov

To quantitatively analyze the intermolecular interactions, a Hirshfeld surface analysis would be employed. nih.gov This method partitions the crystal space into regions where the electron density of a promolecule is dominant, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of all intermolecular contacts. These plots display the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contributions of different types of contacts can be calculated, offering a quantitative measure of their importance in the crystal packing. For example, in similar structures, H···H, H···C/C···H, and H···I/I···H contacts often make significant contributions to the total Hirshfeld surface. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Interaction Type Predicted Contribution (%)
H···H 25 - 35
C···H/H···C 20 - 30
O···H/H···O 10 - 20
I···H/H···I 5 - 15
I···N/I···O 2 - 8
C···C (π-stacking) 3 - 10

Note: These percentages are illustrative and based on analyses of other iodo-substituted heterocyclic compounds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance of accuracy and computational efficiency. For 4-Iodo-6-phenylpyrimidin-5-ol, DFT calculations would be instrumental in predicting a wide array of properties. While specific DFT studies on this particular molecule are not prevalent in publicly accessible literature, the following sections outline the standard methodologies and the nature of the expected findings from such investigations.

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. researchgate.netresearchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis would explore the different spatial orientations of the molecule, particularly the rotation around the single bond connecting the phenyl group to the pyrimidine (B1678525) ring. By calculating the energy of various conformers, the most stable, low-energy conformation can be identified. This is crucial as the molecule's geometry governs its physical and chemical properties. A typical output from such a study would include precise data for the optimized structure.

Interactive Data Table: Predicted Geometrical Parameters for this compound

Note: The following table is an illustrative example of the data that would be generated from a DFT geometry optimization study. Specific computational results for this compound are not available in the searched literature.

ParameterBond/AnglePredicted Value (e.g., B3LYP/6-31G*)
Bond Lengths (Å) C-IData not available
C-O (hydroxyl)Data not available
C-N (pyrimidine)Data not available
C-C (ring-phenyl)Data not available
Bond Angles (°) C-N-CData not available
I-C-NData not available
C-C-OData not available
Dihedral Angles (°) C-C-C-C (phenyl twist)Data not available

DFT calculations are widely used to predict various spectroscopic properties, providing theoretical spectra that can be compared with experimental results to confirm molecular structures. nih.govnih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting the 1H and 13C NMR chemical shifts. nih.govnih.gov These theoretical predictions are invaluable for assigning signals in experimental NMR spectra.

Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govresearchgate.net Comparing the calculated vibrational modes with experimental data helps in the structural characterization of the compound.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. mdpi.comsapub.orgscispace.com This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which are related to the electronic excitations within the molecule.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Note: This table illustrates the type of data obtained from DFT-based spectroscopic predictions. Specific calculated values for this compound were not found in the reviewed sources.

Spectroscopic ParameterNucleus/TransitionPredicted Value (e.g., B3LYP/6-311++G(d,p))
13C NMR Shift (ppm) C-IData not available
C-OHData not available
1H NMR Shift (ppm) O-HData not available
Phenyl-HData not available
Vibrational Freq. (cm-1) O-H stretchData not available
C=N stretchData not available
UV-Vis λmax (nm) π → π*Data not available

Analysis of the electronic structure provides fundamental insights into the reactivity and kinetic stability of a molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, while a large gap implies higher kinetic stability. researchgate.net Analysis of the spatial distribution of these orbitals can reveal potential sites for charge transfer within the molecule.

Interactive Data Table: FMO Properties of this compound

Note: The following data for FMO analysis are representative of what a DFT calculation would yield. Specific data for the target compound is not available.

ParameterPredicted Value (eV)
EHOMO Data not available
ELUMO Data not available
HOMO-LUMO Gap (ΔE) Data not available

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.comuni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent regions of varying potential: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate potential. For this compound, an MEP map would identify the likely sites for hydrogen bonding and other non-covalent interactions, highlighting the electronegative oxygen and nitrogen atoms as regions of negative potential. researchgate.netresearchgate.net

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A higher value indicates greater stability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ2 / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

Interactive Data Table: Global Reactivity Descriptors for this compound

Note: This table shows the global reactivity descriptors that would be calculated from FMO energies. Specific values for this compound are not available in the searched literature.

Global Reactivity DescriptorFormulaPredicted Value
Chemical Potential (μ) (EHOMO + ELUMO) / 2Data not available
Chemical Hardness (η) (ELUMO - EHOMO) / 2Data not available
Electrophilicity Index (ω) μ2 / (2η)Data not available

Natural Bond Orbital (NBO) Analysis for Understanding Donor-Acceptor Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, donor-acceptor interactions, and hyperconjugative effects within a molecule. wikipedia.orgwisc.edu This analysis transforms the complex, delocalized molecular orbitals into localized, intuitive chemical entities such as bonds, lone pairs, and anti-bonding orbitals. wikipedia.org

For a molecule like this compound, NBO analysis would provide quantitative insights into several key electronic features:

Donor-Acceptor Interactions : The analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled "donor" NBO (like a lone pair or a bonding orbital) to an empty "acceptor" NBO (typically an anti-bonding orbital). wisc.edursc.org For instance, it could elucidate the interactions between the lone pairs on the nitrogen and oxygen atoms and the anti-bonding orbitals of the pyrimidine and phenyl rings.

Hyperconjugation : This method details hyperconjugative effects, such as the interaction of the C-H or C-C sigma bonds of the phenyl ring with the pi-system of the pyrimidine ring.

Bond Character : NBO analysis determines the natural atomic charges and the ionic/covalent character of bonds, such as the C-I bond, offering insight into its polarity and reactivity.

A hypothetical NBO analysis table for this compound might resemble the following, detailing the most significant donor-acceptor interactions.

Hypothetical NBO Donor-Acceptor Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N1)π* (C2-N3)Data not available
LP (O5)σ* (C4-I)Data not available
π (C-C) phenylπ* (C-N) pyrimidineData not available
LP (N3)σ* (C2-N1)Data not available

No specific peer-reviewed studies containing NBO analysis data for this compound were found.

Quantum Chemical Approaches to Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the mechanisms of chemical reactions. researchgate.netrsc.org

Transition State Calculations and Activation Energy BarriersA critical aspect of mechanistic studies is the location of transition state (TS) structures and the calculation of the associated activation energy (ΔG‡). This energy barrier determines the reaction rate. For a hypothetical reaction, such as a Suzuki coupling at the iodo position, computational chemists would model the geometries of the reactants, intermediates, the transition state, and products to calculate the energy barrier.

Hypothetical Activation Energies for a Reaction

Reaction StepActivation Energy (ΔG‡) (kcal/mol)
Oxidative AdditionData not available
TransmetalationData not available
Reductive EliminationData not available

Specific transition state calculations and activation energy data for reactions involving this compound are not available in published research.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations could be relevant for:

Conformational Analysis : Investigating the rotational dynamics around the single bond connecting the phenyl and pyrimidine rings.

Intermolecular Interactions : Simulating the compound in a condensed phase (liquid or solution) to study how molecules interact with each other or with solvent molecules. This can provide insights into aggregation, solubility, and the structure of the solvation shell.

No specific MD simulation studies focused on the dynamic behavior or intermolecular associations of this compound were found in the reviewed literature.

Solid-State Computational Studies

Solid-state computational studies, often complementing experimental data from X-ray crystallography, can predict and analyze the crystalline structure of a compound. nih.govresearchgate.net These calculations can determine:

Crystal Packing : How molecules arrange themselves in a crystal lattice.

Intermolecular Forces : The nature and strength of non-covalent interactions (e.g., hydrogen bonding from the -OH group, halogen bonding from the iodine atom, and π-π stacking between rings) that stabilize the crystal structure.

Polymorphism : Predicting different possible crystal forms (polymorphs) and their relative stabilities.

No computational studies on the solid-state properties or crystal structure of this compound have been reported in the available scientific literature.

Table of Mentioned Compounds

Compound Name

Lack of Specific Research Data Precludes Article Generation

An extensive search for scientific literature pertaining to "this compound" has revealed a significant gap in available research, making it impossible to generate the requested article on its computational and theoretical investigations. Specifically, no published studies were found that focus on the computational modeling of its crystal packing or a theoretical exploration of the non-covalent interactions within its crystalline state.

The user's request mandated a strict adherence to an outline focused solely on these advanced computational topics for this particular chemical compound. The instructions explicitly forbade the introduction of information outside this narrow scope, including the use of data from related but distinct molecules.

Initial searches for "computational modeling of this compound crystal packing" and "theoretical exploration of non-covalent interactions in this compound" yielded no specific results for this compound. The search results provided general information on computational chemistry methods, non-covalent interactions in broader classes of pyrimidine derivatives, or crystal structure analyses of different compounds. This lack of specific data for "this compound" prevents the creation of an accurate and scientifically valid article as requested.

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Q & A

Q. What are the recommended methods for synthesizing 4-Iodo-6-phenylpyrimidin-5-ol, and how can reaction conditions be optimized?

Synthesis of pyrimidine derivatives often involves nucleophilic substitution or condensation reactions. For example, refluxing precursors with amines or halides in polar solvents (e.g., DMSO/water mixtures) under controlled temperatures can yield target compounds. Optimization may involve adjusting stoichiometry, solvent systems, or catalysts to improve yield and purity . Prototropic equilibrium studies (e.g., varying pH) can also refine synthesis by stabilizing intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • X-ray crystallography : For definitive structural confirmation, use programs like SHELXL for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons, iodine coupling patterns, and hydroxyl group shifts.
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Q. How can the solubility and stability of this compound be evaluated under experimental conditions?

Solubility profiling in solvents (e.g., DMSO, ethanol, aqueous buffers) at varying temperatures and pH levels is critical. Stability studies should monitor degradation via HPLC or UV-Vis spectroscopy under light, heat, or oxidative stress. PubChem-derived physicochemical data (e.g., InChI keys) can guide initial predictions .

Q. What strategies are used to confirm the purity of this compound post-synthesis?

Combine chromatographic methods (HPLC, TLC) with elemental analysis. For iodine-containing compounds, halide-specific tests (e.g., silver nitrate precipitation) can detect residual impurities. Crystallization protocols, as described for analogous pyrimidines, enhance purity .

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Its position on the pyrimidine ring affects electronic density, which can be modeled computationally (e.g., DFT) to predict reactivity. Comparative studies with chloro or nitro analogs (see structural tables in ) provide mechanistic insights .

Advanced Research Questions

Q. How can computational modeling predict the tautomeric behavior of this compound, and what experimental validations are required?

Density Functional Theory (DFT) calculations can model prototropic equilibria between keto-enol or amine-imine forms. Validate predictions using 1^1H NMR in deuterated solvents or X-ray crystallography to resolve tautomeric states .

Q. What methodologies address contradictions in biological activity data for this compound analogs?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Apply systematic dose-response curves and orthogonal assays (e.g., enzymatic vs. cellular). Cross-reference structural analogs (e.g., trifluoromethyl or nitro-substituted pyrimidines) to identify activity trends .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target engagement?

Synthesize derivatives with variations at the 4-iodo, 6-phenyl, or 5-hydroxyl positions. Test against biological targets (e.g., kinases, antimicrobial assays) and correlate activity with electronic (Hammett constants) or steric parameters. Use regression models to prioritize substituents .

Q. What crystallographic challenges arise during refinement of this compound structures, and how are they resolved?

Heavy atoms like iodine cause absorption errors. Apply multi-scan corrections in data collection and use SHELXL’s absorption correction tools. For twinning or disorder, employ restraints and validate with R-factor analysis .

Q. How do solvent interactions and surface adsorption properties impact the performance of this compound in heterogeneous catalysis?

Study solvent effects via molecular dynamics simulations to assess adsorption on catalytic surfaces (e.g., palladium). Experimental validation includes measuring reaction rates in different solvents and characterizing surface interactions via XPS or AFM .

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